Chaetominine
Chaetominine
Chaetominine is an organic heterotetracyclic compound that consists of 4,5,5a,9c-tetrahydro-3H-2a,9b-diazacyclopenta[jk]fluorene-1,3(2H)-dione substituted by a hydroxy group at position 5, a methyl group at position 2 and a 4-oxoquinazolin-3(4H)-yl group at position 4 (the 2S,4R,5aS,9cS stereoisomer). It is a cytotoxic alkaloid isolated from the endophytic fungus Chaetomium. It has a role as a metabolite. It is an organic heterotetracyclic compound, a member of quinazolines, a lactam and an indole alkaloid.
Brand Name:
Vulcanchem
CAS No.:
918659-56-0
VCID:
VC0523397
InChI:
InChI=1S/C22H18N4O4/c1-12-18(27)26-16-9-5-3-7-14(16)22(30)10-17(20(29)25(12)21(22)26)24-11-23-15-8-4-2-6-13(15)19(24)28/h2-9,11-12,17,21,30H,10H2,1H3/t12-,17+,21-,22-/m0/s1
SMILES:
CC1C(=O)N2C3N1C(=O)C(CC3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O
Molecular Formula:
C22H18N4O4
Molecular Weight:
402.4 g/mol
Chaetominine
CAS No.: 918659-56-0
Inhibitors
VCID: VC0523397
Molecular Formula: C22H18N4O4
Molecular Weight: 402.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 918659-56-0 |
---|---|
Product Name | Chaetominine |
Molecular Formula | C22H18N4O4 |
Molecular Weight | 402.4 g/mol |
IUPAC Name | (1S,10S,13R,15S)-1-hydroxy-10-methyl-13-(4-oxoquinazolin-3-yl)-8,11-diazatetracyclo[6.6.1.02,7.011,15]pentadeca-2,4,6-triene-9,12-dione |
Standard InChI | InChI=1S/C22H18N4O4/c1-12-18(27)26-16-9-5-3-7-14(16)22(30)10-17(20(29)25(12)21(22)26)24-11-23-15-8-4-2-6-13(15)19(24)28/h2-9,11-12,17,21,30H,10H2,1H3/t12-,17+,21-,22-/m0/s1 |
Standard InChIKey | GEURDGODABUDHB-TYTLQBBQSA-N |
Isomeric SMILES | C[C@H]1C(=O)N2[C@@H]3N1C(=O)[C@@H](C[C@@]3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O |
SMILES | CC1C(=O)N2C3N1C(=O)C(CC3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O |
Canonical SMILES | CC1C(=O)N2C3N1C(=O)C(CC3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O |
Appearance | Solid powder |
Description | Chaetominine is an organic heterotetracyclic compound that consists of 4,5,5a,9c-tetrahydro-3H-2a,9b-diazacyclopenta[jk]fluorene-1,3(2H)-dione substituted by a hydroxy group at position 5, a methyl group at position 2 and a 4-oxoquinazolin-3(4H)-yl group at position 4 (the 2S,4R,5aS,9cS stereoisomer). It is a cytotoxic alkaloid isolated from the endophytic fungus Chaetomium. It has a role as a metabolite. It is an organic heterotetracyclic compound, a member of quinazolines, a lactam and an indole alkaloid. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Chaetominine; NSC-746369; NSC 746369; NSC746369; |
Reference | 1: Liu CQ, Pan ZH, An FL, Lu YH. Co-addition Strategy for Enhancement of Chaetominine from Submerged Fermentation of Aspergillus fumigatus CY018. Appl Biochem Biotechnol. 2018 Apr 10. doi: 10.1007/s12010-018-2714-6. [Epub ahead of print] PubMed PMID: 29637396. 2: Zhou Y, Breit B. Rhodium-Catalyzed Asymmetric N-H Functionalization of Quinazolinones with Allenes and Allylic Carbonates: The First Enantioselective Formal Total Synthesis of (-)-Chaetominine. Chemistry. 2017 Dec 22;23(72):18156-18160. doi: 10.1002/chem.201705059. Epub 2017 Dec 5. PubMed PMID: 29105185. 3: Yao J, Wei X, Lu Y. Chaetominine reduces MRP1-mediated drug resistance via inhibiting PI3K/Akt/Nrf2 signaling pathway in K562/Adr human leukemia cells. Biochem Biophys Res Commun. 2016 May 13;473(4):867-873. doi: 10.1016/j.bbrc.2016.03.141. Epub 2016 Mar 30. PubMed PMID: 27038543. 4: Liu C, Jiao R, Yao L, Zhang Y, Lu Y, Tan R. Adsorption characteristics and preparative separation of chaetominine from Aspergillus fumigatus mycelia by macroporous resin. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Mar 15;1015-1016:135-141. doi: 10.1016/j.jchromb.2016.02.027. Epub 2016 Feb 20. PubMed PMID: 26919448. 5: Yao J, Jiao R, Liu C, Zhang Y, Yu W, Lu Y, Tan R. Assessment of the Cytotoxic and Apoptotic Eἀects of Chaetominine in a Human Leukemia Cell Line. Biomol Ther (Seoul). 2016 Mar 1;24(2):147-55. doi: 10.4062/biomolther.2015.093. PubMed PMID: 26902083; PubMed Central PMCID: PMC4774495. 6: Shen L, Zhu L, Luo Q, Li XW, Xi JQ, Kong GM, Song YC. Fumigaclavine I, a new alkaloid isolated from endophyte Aspergillus terreus. Chin J Nat Med. 2015 Dec;13(12):937-41. doi: 10.1016/S1875-5364(15)30101-1. PubMed PMID: 26721713. 7: Xu CP, Luo SP, Wang AE, Huang PQ. Complexity generation by chemical synthesis: a five-step synthesis of (-)-chaetominine from L-tryptophan and its biosynthetic implications. Org Biomol Chem. 2014 May 14;12(18):2859-63. doi: 10.1039/c4ob00314d. PubMed PMID: 24675877. 8: Peng QL, Luo SP, Xia XE, Liu LX, Huang PQ. The four-step total synthesis of (-)-chaetominine. Chem Commun (Camb). 2014 Feb 25;50(16):1986-8. doi: 10.1039/c3cc48833k. PubMed PMID: 24413776. 9: Tréguier B, Roche SP. Double annulative cascade of tryptophan-containing peptides triggered by selectfluor. Org Lett. 2014 Jan 3;16(1):278-81. doi: 10.1021/ol403281t. Epub 2013 Dec 11. PubMed PMID: 24328461. 10: Beaumont S, Pons V, Retailleau P, Dodd RH, Dauban P. Catalytic oxyamidation of indoles. Angew Chem Int Ed Engl. 2010 Feb 22;49(9):1634-7. doi: 10.1002/anie.200906650. PubMed PMID: 20112323. 11: Malgesini B, Forte B, Borghi D, Quartieri F, Gennari C, Papeo G. A straightforward total synthesis of (-)-chaetominine. Chemistry. 2009 Aug 10;15(32):7922-9. doi: 10.1002/chem.200900793. PubMed PMID: 19562787. 12: Toumi M, Couty F, Marrot J, Evano G. Total synthesis of chaetominine. Org Lett. 2008 Nov 6;10(21):5027-30. doi: 10.1021/ol802155n. Epub 2008 Oct 11. PubMed PMID: 18847212. 13: Snider BB, Wu X. Synthesis of (-)-chaetominine. Org Lett. 2007 Nov 8;9(23):4913-5. Epub 2007 Oct 18. PubMed PMID: 17944481; PubMed Central PMCID: PMC2527753. 14: Jiao RH, Xu S, Liu JY, Ge HM, Ding H, Xu C, Zhu HL, Tan RX. Chaetominine, a cytotoxic alkaloid produced by endophytic Chaetomium sp. IFB-E015. Org Lett. 2006 Dec 7;8(25):5709-12. PubMed PMID: 17134253. |
PubChem Compound | 16095273 |
Last Modified | Nov 11 2021 |
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